Home > Products > Screening Compounds P129785 > Phylloseptin-L2 Trifluoroacetate
Phylloseptin-L2 Trifluoroacetate - 1100546-22-2

Phylloseptin-L2 Trifluoroacetate

Catalog Number: EVT-1785850
CAS Number: 1100546-22-2
Molecular Formula: C80H128F6N18O23
Molecular Weight: 1824 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phylloseptin-L2 is classified as an antimicrobial peptide (AMP). AMPs are crucial components of the innate immune system in many organisms, including amphibians, where they serve as primary defense mechanisms against pathogens. The specific source of phylloseptin-L2 is the skin secretion of Phyllomedusa bicolor, which has been extensively studied for its rich diversity of bioactive peptides .

Synthesis Analysis

Methods and Technical Details

The synthesis of phylloseptin-L2 trifluoroacetate typically employs solid-phase peptide synthesis using the Fmoc (fluorenylmethyloxycarbonyl) strategy. The process involves several key steps:

  1. Resin Preparation: A suitable resin (e.g., MBHA resin) is used to anchor the first amino acid.
  2. Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in dimethylformamide.
  3. Amino Acid Coupling: The subsequent amino acids are coupled using an activating agent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.
  4. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid, triisopropylsilane, and water. Purification is performed via reverse-phase high-performance liquid chromatography (RP-HPLC), followed by mass spectrometry to confirm identity and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of phylloseptin-L2 trifluoroacetate comprises a sequence of amino acids that contribute to its amphipathic nature, allowing interactions with lipid membranes. The predicted secondary structure predominantly features alpha-helical regions, which are characteristic of many antimicrobial peptides.

The molecular weight of phylloseptin-L2 is approximately 2004.66 Da . Detailed structural analysis can be performed using techniques like circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy to elucidate the conformational characteristics in different environments.

Chemical Reactions Analysis

Reactions and Technical Details

Phylloseptin-L2 can participate in various chemical reactions typical for peptides, including:

  • Hydrolysis: Peptides may undergo hydrolysis under physiological conditions, leading to the breakdown into constituent amino acids.
  • Oxidation: The presence of cysteine residues can lead to oxidation reactions forming disulfide bonds, which are critical for maintaining structural integrity.
  • Interaction with Membranes: The mechanism by which phylloseptin-L2 exerts its antimicrobial effects involves binding to bacterial membranes, leading to disruption and cell lysis .
Mechanism of Action

Process and Data

The mechanism of action for phylloseptin-L2 involves several steps:

  1. Membrane Binding: The peptide interacts with negatively charged components on bacterial membranes.
  2. Pore Formation: Upon binding, phylloseptin-L2 can insert itself into the lipid bilayer, forming pores that disrupt membrane integrity.
  3. Cell Lysis: This disruption leads to leakage of cellular contents and ultimately cell death.

Studies indicate that the amphipathic nature of phylloseptin-L2 is crucial for its ability to penetrate and disrupt microbial membranes effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phylloseptin-L2 trifluoroacetate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous solutions due to the trifluoroacetate moiety.
  • Stability: Stability under physiological conditions makes it suitable for therapeutic applications.
  • Antimicrobial Activity: Effective against a range of Gram-positive and Gram-negative bacteria as well as fungi.

The peptide's stability can be influenced by factors such as pH, temperature, and ionic strength .

Applications

Scientific Uses

Phylloseptin-L2 trifluoroacetate has several potential applications in scientific research and medicine:

  • Antimicrobial Agent: Due to its broad-spectrum activity, it can be developed into new antimicrobial therapies against resistant strains of bacteria.
  • Biotechnology: Utilized in studies investigating membrane interactions and mechanisms of antimicrobial action.
  • Pharmaceutical Development: Potential use in creating novel drugs aimed at treating infections caused by multidrug-resistant organisms.

Research continues into optimizing its structure for enhanced efficacy and reduced toxicity while exploring its role in immunomodulation .

Biosynthesis and Molecular Cloning

Precursor-Encoding cDNA Identification in Phyllomedusinae Species

The molecular characterization of phylloseptin-L2 begins with the identification of its precursor-encoding cDNA in Phyllomedusa species, a process enabled by conserved molecular markers within the amphibian skin transcriptome. Researchers employ degenerate primers complementary to the highly conserved 5'-untranslated region (UTR) and signal peptide domains of known antimicrobial peptide precursors. For example, primers designed with the sequence 5′-ACTTTCYGAWTTRYAAGMCCAAABATG-3′ (where Y=C/T, W=A/T, R=A/G, M=A/C, B=C/G/T) have successfully amplified phylloseptin-encoding cDNAs from multiple Phyllomedusa species [5] [8]. This approach capitalizes on the evolutionary conservation of the signal peptide region across Phyllomedusinae frogs, allowing cross-species amplification even in lesser-studied species like Phyllomedusa duellmani and Phyllomedusa coelestis [8].

The cloned cDNA for phylloseptin-L2 follows a characteristic biosynthetic precursor architecture common to amphibian skin peptides. As illustrated in Table 1, this precursor typically spans 60-70 amino acid residues and contains distinct domains: a hydrophobic signal peptide (approximately 22 residues), an acidic spacer propeptide (15-25 residues), a protease processing site (KR or RR), the mature phylloseptin sequence (19-23 residues), and a C-terminal extension ending with a glycine residue that serves as an amidation donor [1] [2] [5]. Bioinformatics analyses using tools like NCBI BLASTp reveal that phylloseptin precursors share significant sequence homology (typically >80%) across different Phyllomedusa species, indicating strong evolutionary conservation of this genetic architecture [1]. The open reading frame of the phylloseptin-L2 precursor was deposited in the European Molecular Biology Laboratory (EMBL) Nucleotide Sequence Database under accession code LN810553, facilitating further comparative genomic studies [1] [2].

Table 1: Comparative Analysis of Phylloseptin Precursor Architectures

SpeciesPrecursor Length (aa)Signal Peptide (aa)Spacer Peptide (aa)Processing SiteMature Peptide (aa)C-Terminal Extension
P. baltea662122KR19-GGE
P. duellmani632020KR20-GQ
P. coelestis652221KR19-GA
P. sauvagii672123KR20-GGE
P. tarsius682219KR23-GE [1] [8] [9]

Skin Secretion Harvesting and cDNA Library Construction

The procurement of biological starting material for phylloseptin-L2 research involves non-invasive collection of defensive skin secretions from Phyllomedusinae frogs. The established protocol applies transdermal electrical stimulation (5V, 3ms pulses for 30 seconds) to the dorsal skin surface, causing contraction of granular glands and subsequent secretion of bioactive peptides onto the skin surface [5] [9]. This method, performed under ethical guidelines (UK Animal Act 1986, Project License PPL 2694), yields sufficient material without harming specimens. The freshly secreted peptide-rich mucus is immediately dissolved in preservation buffer, snap-frozen in liquid nitrogen, and lyophilized for long-term storage at -80°C [5].

For cDNA library construction, the polyadenylated mRNA is isolated from approximately 5mg of lyophilized skin secretion using magnetic oligo(dT) beads (Dynabeads® mRNA Direct™ kit) [5] [8]. The 3'-RACE (Rapid Amplification of cDNA Ends) technique is then employed with a SMART RACE cDNA Amplification Kit, using a degenerate primer complementary to conserved signal peptide regions: 5′-ACTTTCYGAWTTRYAAGMCCAAABATG-3′ [5] [8]. This amplification strategy specifically targets peptide precursor-encoding mRNAs. The resulting cDNA products are ligated into pGEM®-T Easy Vectors and transformed into E. coli JM109 competent cells. Positive clones are selected through blue-white screening, and plasmid DNA from at least 25 clones is sequenced to ensure statistical representation of the phylloseptin-L2 precursor sequence [1] [8]. The resultant cDNA library serves as a comprehensive genetic repository for identifying not only phylloseptins but also other bioactive peptides co-expressed in the skin secretion.

Signal Peptide and Propeptide Convertase Processing Mechanisms

The biosynthesis of mature phylloseptin-L2 involves precise proteolytic maturation events directed by specific sequence motifs within the precursor. The N-terminal signal peptide (21-22 residues) exhibits the highest conservation across phylloseptins, featuring a tripartite structure: a positively charged n-region (1-2 residues), central hydrophobic h-region (12-15 residues), and polar c-region with small-side-chain residues at the cleavage site [1] [10]. This domain directs the nascent polypeptide to the endoplasmic reticulum via the Sec61 translocon complex. Following cotranslational translocation, the signal peptide is cleaved by signal peptidase, a membrane-embedded serine protease that recognizes A-X-A↓ motifs (where ↓ indicates cleavage site) [6] [10].

The liberated propeptide then undergoes further processing by proprotein convertases (PCs), predominantly furin or PC1/3, which recognize and cleave at the conserved dibasic site (KR↓ or RR↓) separating the acidic spacer peptide from the mature phylloseptin sequence [1] [4]. The acidic spacer domain (20-25 residues), rich in glutamic and aspartic acids, likely prevents premature activation of the antimicrobial peptide within secretory granules [1]. This processing cascade is remarkably efficient, as evidenced by mass spectrometry analyses of skin secretions that consistently detect correctly processed mature peptides without spacer remnants [1] [4] [8]. Mutational studies of phylloseptin precursors have demonstrated that substitutions at the KR processing site (e.g., KR→AA) completely abolish mature peptide production, confirming the essential role of this motif in biosynthetic processing [4].

Table 2: Proteolytic Processing Sites in Phylloseptin Precursors

Processing StepEnzyme/ComplexRecognition MotifCleavage PositionFunctional Outcome
Signal Peptide CleavageSignal Peptidase ComplexA-X-A↓ (Ala-X-Ala)C-terminal to Ala21Release from ER membrane
Propeptide ConversionFurin-like Proprotein ConvertasesKR↓ or RR↓C-terminal to Arg residueLiberation of mature peptide core
C-terminal AmidationPeptidylglycine α-Amidating Monooxygenase-X-Gly↓Glycine removal + amidationGeneration of C-terminal amide [1] [4] [6]

Role of C-Terminal Amidation in Bioactivity

The post-translational amidation of phylloseptin-L2 at its C-terminus represents a critical modification that significantly enhances its bioactivity. This process is directed by a genetically encoded glycine residue immediately following the terminal leucine in the precursor sequence. The enzymatic conversion occurs in the trans-Golgi network and secretory vesicles through the sequential action of two enzymes: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL) [1] [5]. PHM catalyzes the stereospecific oxygenation of the glycine α-carbon, producing a hydroxyglycine intermediate, which PAL then cleaves to yield the α-amidated peptide and glyoxylate. Mass spectrometry analyses consistently detect a mass difference of -58.005 Da (Δm/z) between the predicted glycine-extended peptide and the isolated mature phylloseptin-L2, confirming the loss of glycine and addition of an amide group (-CONH₂ instead of -COOH) [1] [8].

Functionally, C-terminal amidation profoundly influences phylloseptin-L2's three-dimensional structure and membrane interactions. Circular dichroism studies demonstrate that the amidated form exhibits a 35-40% increase in α-helical content (reaching ~80% helicity) in membrane-mimetic environments (50% trifluoroethanol) compared to its non-amidated analog [4] [5]. This structural transition creates a more pronounced amphipathic architecture with clearly segregated hydrophobic and cationic faces, as visualized through helical wheel projections. The amidation also increases the peptide's net positive charge by eliminating the negatively charged C-terminal carboxylate, strengthening electrostatic interactions with anionic bacterial membranes [4] [5].

Biological assays confirm that amidation enhances antimicrobial potency 4-8 fold. Against Staphylococcus aureus, amidated phylloseptin-L2 exhibits MIC values of 8 mg/L compared to 32 mg/L for the non-amidated version [1] [5]. This enhancement stems from improved membrane disruption capacity, demonstrated through calcein leakage assays showing that amidated peptides permeabilize bacterial-mimetic liposomes at concentrations 5-fold lower than their acidic counterparts [4]. Notably, the amidated form maintains cell selectivity, showing minimal hemolytic activity (<5%) at antimicrobial concentrations due to its inability to form stable pores in zwitterionic mammalian membranes [1] [4] [5].

Properties

CAS Number

1100546-22-2

Product Name

Phylloseptin-L2 Trifluoroacetate

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C80H128F6N18O23

Molecular Weight

1824 g/mol

InChI

InChI=1S/C76H126N18O19.2C2HF3O2/c1-16-43(13)60(75(112)90-54(33-95)69(106)81-45(15)63(100)83-50(27-39(5)6)65(102)88-57(36-98)72(109)89-55(34-96)70(107)82-49(62(78)99)26-38(3)4)92-74(111)59(42(11)12)91-68(105)53(31-47-32-79-37-80-47)86-73(110)58-24-21-25-94(58)76(113)61(44(14)17-2)93-67(104)52(29-41(9)10)85-71(108)56(35-97)87-66(103)51(28-40(7)8)84-64(101)48(77)30-46-22-19-18-20-23-46;2*3-2(4,5)1(6)7/h18-20,22-23,32,37-45,48-61,95-98H,16-17,21,24-31,33-36,77H2,1-15H3,(H2,78,99)(H,79,80)(H,81,106)(H,82,107)(H,83,100)(H,84,101)(H,85,108)(H,86,110)(H,87,103)(H,88,102)(H,89,109)(H,90,112)(H,91,105)(H,92,111)(H,93,104);2*(H,6,7)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-;;/m0../s1

InChI Key

WRLMGWSDZIIAGJ-NQLRIAPBSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.